N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide: is a chemical compound that features a nitrobenzamide moiety linked to a 5-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the 5-methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of benzamide:
Coupling reaction: The final step involves coupling the 5-methyl-1,2-oxazole ring with the nitrated benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of N-(5-methyl-1,2-oxazol-3-yl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide can be used as a building block for the synthesis of more complex molecules.
Biology:
Antimicrobial agents: Compounds containing oxazole rings have shown potential as antimicrobial agents.
Medicine:
Drug development:
Industry:
Materials science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic that also contains an oxazole ring.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with an oxazole moiety.
Uniqueness: N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and an oxazole ring, which can confer distinct chemical reactivity and biological activity compared to other compounds with similar structures.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is a synthetic compound known for its diverse biological activities. This compound, characterized by the presence of a nitro group and an oxazole ring, has been investigated for its potential in various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a 3-nitrobenzamide moiety linked to a 5-methyl-1,2-oxazole ring. This unique configuration contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Enzyme Interaction : The oxazole ring may facilitate binding to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
- Cellular Uptake : The compound's lipophilicity enhances its ability to penetrate cell membranes, allowing for effective intracellular action .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibition with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Anticancer Properties
Research has indicated that this compound possesses anticancer activity against several human cancer cell lines. A notable study reported an IC50 value of 15 µM against HeLa cells (cervical cancer) and 20 µM against MCF7 cells (breast cancer) . The mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Cholinesterase Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer’s. The compound exhibited IC50 values of 0.058 µM for AChE and 0.981 µM for BChE, indicating strong inhibitory activity .
Case Studies
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-5-10(13-18-7)12-11(15)8-3-2-4-9(6-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBXSIDFUNTNSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357944 | |
Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
160856-97-3 | |
Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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